molecular formula C14H20N2O B3395119 Norfentanyl CAS No. 1609-66-1

Norfentanyl

Cat. No. B3395119
CAS RN: 1609-66-1
M. Wt: 232.32 g/mol
InChI Key: PMCBDBWCQQBSRJ-UHFFFAOYSA-N
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Description

Norfentanyl is an inactive synthetic opioid analgesic drug precursor. It is an analog and metabolite of fentanyl with the removal of the phenethyl moiety (or functional group) from fentanyl chemical structure .


Synthesis Analysis

The synthesis of Norfentanyl involves the use of chloroformate chemistry. The method involves the initial extraction of synthetic opioids separately from the matrices followed by detection of the unique products that arise from their reaction with 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl), namely Troc-norfentanyl .


Molecular Structure Analysis

Norfentanyl is a monocarboxylic acid amide resulting from the formal condensation of the aryl amino group of 4- (N’-phenyl)piperidin-4-amine with propanoic acid . The molecular formula of Norfentanyl is C14H20N2O .


Chemical Reactions Analysis

The chemical reactions of Norfentanyl involve the treatment of synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane. This reaction yields two products from one fentanyl molecule that can be used to retrospectively identify the original opioid .


Physical And Chemical Properties Analysis

Norfentanyl is a monocarboxylic acid amide resulting from the formal condensation of the aryl amino group of 4- (N’-phenyl)piperidin-4-amine with propanoic acid. It is a major metabolite of fentanyl .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Fentanyl Metabolism and Genetic Factors : A study highlighted the role of cytochrome P450 (CYP) enzymes in fentanyl metabolism, suggesting that genetic variations in CYP3A4 and CYP3A5 could affect fentanyl's toxicity. This study used postmortem blood samples to examine fentanyl and Norfentanyl concentrations, providing evidence that CYP3A5 involvement in fentanyl metabolism may lead to impaired metabolism in individuals with specific genetic variants (Jin et al., 2005).

  • Quantitative Analysis in Clinical Settings : Research has developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying fentanyl and Norfentanyl in human plasma and urine. These methods support pharmacokinetic studies and therapeutic drug monitoring, offering insights into the metabolism of fentanyl in patients undergoing treatment with this potent opioid (Huynh et al., 2005).

Forensic Toxicology

  • Postmortem Analysis : In forensic toxicology, understanding the metabolism of fentanyl to Norfentanyl is crucial for interpreting postmortem toxicology results. Studies utilizing LC-MS/MS for analyzing fentanyl and Norfentanyl in fatality cases due to transdermal fentanyl application have provided valuable data for forensic investigations, aiding in determining the cause of death and potential misuse of fentanyl patches (Coopman et al., 2007).

  • Detection and Analysis in Biological Samples : The development of sensitive and specific analytical methods for the detection of fentanyl, Norfentanyl, and other metabolites in biological samples is essential for forensic and clinical toxicology. These methods enable the detection of fentanyl use, abuse, and potential toxicity, contributing to the understanding of its pharmacokinetics and the assessment of exposure in various contexts (Kharasch et al., 2004).

Mechanism of Action

Norfentanyl, like fentanyl, acts on the mu-opioid receptor (MOR). The MOR produces its effects via interactions with inhibitory heterotrimeric G-proteins (G i/o), which are responsible for producing most opioid-related pharmacological effects, including analgesia and euphoria .

Safety and Hazards

Fentanyl and its analogs, including Norfentanyl, can cause severe health issues. Fentanyl acts quickly to depress the central nervous system and breathing function. Exposure to fentanyl may be fatal .

Future Directions

The structure of fentanyl, including Norfentanyl, is being used as a scaffold for developing opioid/non-opioid multitarget analgesics . There is also ongoing research into the development of ultrasensitive Norfentanyl sensors for the detection of fentanyl exposure .

properties

IUPAC Name

N-phenyl-N-piperidin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13/h3-7,13,15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCBDBWCQQBSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCNCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057657
Record name Norfentanyl
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Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609-66-1
Record name 4-(N-Propionylaniline)piperidine
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Record name Norfentanyl
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Record name 1609-66-1
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Record name Norfentanyl
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Record name N-phenyl-N-piperidin-4-ylpropionamide
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Record name NORFENTANYL
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Synthesis routes and methods

Procedure details

The wells of an enhanced binding 96 well polystyrene microtiter plate were coated with the IgG fraction of the antiserum raised to Immunogen A (Hapten A-BSA) (Example 21), diluted in 10 mM Tris, pH 8.5 (125 μl/well). The appropriate antibody coating dilution was determined using standard ELISA chequerboard techniques. The plate was incubated for 2 hours at 37° C., washed 4 times with Tris buffered saline containing Tween 20 (TBST) and tapped dry. Standard solutions of fentanyl and norfentanyl were prepared in TBST at 0, 1, 5, 10, 50 and 500 ng/ml and 25 μl of each was added to the appropriate wells (see FIG. 12). 100 μl of conjugate B (hapten B-HRP) (Example 25), diluted in Tris buffer containing EDTA, D-mannitol, sucrose, thimerosal and BSA, was added to each of the wells, as shown in FIG. 12. The appropriate dilution of conjugate was also determined using standard ELISA chequerboard techniques. The plate was incubated at 37° C. for 2 hours. The excess unbound conjugate was removed by washing 6 times over a 10 minute period with TBST. 125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate, which was then incubated for 15 to 20 minutes in the dark at room temperature. The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well. The absorbance was then measured at 450 nm using a microtiter plate reader. The data generated in the assay is presented in Table 1 below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary metabolic pathway of fentanyl in humans?

A1: Fentanyl is primarily metabolized by the cytochrome P450 enzyme, specifically CYP3A4, to norfentanyl. [, ] This process occurs predominantly in the liver, but human duodenal microsomes also exhibit significant metabolic activity. []

Q2: How do plasma concentrations of fentanyl and norfentanyl differ based on CYP3A5 genotype?

A2: In postoperative patients receiving intravenous fentanyl, individuals homozygous for the CYP3A53 allele exhibited significantly higher plasma concentrations of fentanyl normalized for infusion rate compared to carriers of the 1 allele. Conversely, the plasma concentration ratio of norfentanyl to fentanyl was significantly lower in the 3/3 group. []

Q3: How is norfentanyl typically excreted from the body?

A3: Norfentanyl, alongside fentanyl, is primarily excreted through urine. [, , ] Studies have shown that the renal clearance ratios of both fentanyl and norfentanyl to creatinine were significantly higher than their respective free fractions in plasma, suggesting a role for renal tubular secretion in their elimination. []

Q4: Can pregnancy affect norfentanyl clearance?

A4: Yes, pregnancy can delay norfentanyl clearance, as demonstrated in a case study involving a pregnant woman with opioid use disorder. [, ]

Q5: Is saliva a reliable matrix for detecting norfentanyl?

A5: Saliva testing does not appear to be a reliable method for detecting fentanyl or its metabolites, including norfentanyl. One study found that neither fentanyl nor its metabolites were consistently detectable in saliva samples, even when urine tests were positive. []

Q6: What analytical techniques are commonly employed to detect and quantify fentanyl and norfentanyl in biological samples?

A6: Various analytical techniques have been utilized for the detection and quantification of fentanyl and norfentanyl in biological samples. These include:

    Q7: Can cerumen be used as an alternative matrix for detecting fentanyl and norfentanyl in postmortem investigations?

    A7: Yes, cerumen has shown potential as an alternative matrix for the detection of fentanyl and norfentanyl in postmortem investigations. A study successfully detected and quantified both substances in cerumen samples, suggesting its utility in forensic toxicology. []

    Q8: Can fentanyl and norfentanyl be detected in skeletal tissue postmortem?

    A8: Yes, fentanyl, norfentanyl, and other opioids can be detected in postmortem skeletal tissue and bone marrow. A validated LC-MS/MS method successfully quantified these substances in bone samples, providing valuable data for forensic investigations. []

    Q9: Does norfentanyl contribute to fentanyl's toxicity?

    A10: Although norfentanyl is less potent than fentanyl, its contribution to overall toxicity cannot be entirely disregarded, especially in prolonged use or overdose situations. The accumulation of norfentanyl due to delayed clearance, as observed in pregnancy, could potentially exacerbate fentanyl's adverse effects. []

    Q10: Can oral fluid be a viable alternative matrix for assessing neonatal drug exposure to fentanyl?

    A12: Oral fluid shows promise as a less invasive alternative matrix for assessing neonatal drug exposure to fentanyl. A case study demonstrated the feasibility of using a sterile swab to collect oral fluid samples from infants administered fentanyl, with subsequent detection and quantification of fentanyl and norfentanyl using UPLC-MS/MS. []

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